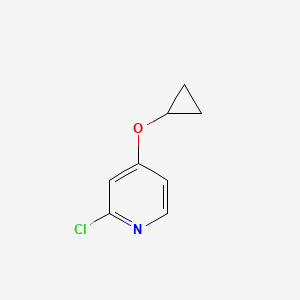

2-Chloro-4-cyclopropoxypyridine

Beschreibung

2-Chloro-4-cyclopropoxypyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropoxy group (a three-membered cyclic ether) at the 4-position. The cyclopropoxy substituent introduces unique steric and electronic effects due to its strained ring structure, which may influence reactivity, solubility, and biological activity compared to other alkoxy or aryloxy groups.

Eigenschaften

Molekularformel |

C8H8ClNO |

|---|---|

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

2-chloro-4-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 |

InChI-Schlüssel |

ZIGCUQHGLLZQCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=CC(=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Chlor-4-Cyclopropoxy-pyridin kann aus 2-Chlor-4-hydroxypyridin und Cyclopropylbromid synthetisiert werden. Die Reaktion beinhaltet die Substitution der Hydroxylgruppe durch eine Cyclopropoxygruppe. Der Prozess erfordert typischerweise das Vorhandensein einer Base wie Natriumiodid (NaI) und eines Lösungsmittels wie Dimethylacetamid (DMA). Die Reaktion wird unter Mikrowellenbestrahlung bei Temperaturen zwischen 170 °C und 180 °C durchgeführt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-Chlor-4-Cyclopropoxy-pyridin nicht umfassend dokumentiert sind, kann der oben beschriebene Syntheseprozess für industrielle Anwendungen skaliert werden. Die Verwendung von Mikrowellenbestrahlung und geeigneten Reaktionsbedingungen kann die effiziente Produktion dieser Verbindung in größerem Maßstab ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-4-Cyclopropoxy-pyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der zweiten Position kann durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch ihre chemische Struktur und Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln bei milden bis moderaten Temperaturen durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) verwendet werden.

Reduktionsreaktionen: Als Reduktionsmittel werden üblicherweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von 2-Chlor-4-Cyclopropoxy-pyridin ergeben, bei denen verschiedene funktionelle Gruppen das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-Chloro-4-cyclopropoxypyridine exhibits significant antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial and fungal pathogens. For instance, studies have shown that this compound can inhibit the growth of specific strains of bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrate that 2-Chloro-4-cyclopropoxypyridine can induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Agricultural Applications

Herbicidal Activity

2-Chloro-4-cyclopropoxypyridine is being explored as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it effective against various weed species. Field trials have shown promising results in controlling weed populations while minimizing damage to crops.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| MCF-7 | 10 | Inhibition of cell proliferation | |

| A549 | 20 | Modulation of apoptosis-related proteins |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-Chloro-4-cyclopropoxypyridine involved testing against various clinical isolates. The results indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Research

In another investigation, the effects of 2-Chloro-4-cyclopropoxypyridine on breast cancer cells were evaluated. The study revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. This highlights its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Inferences for 2-Chloro-4-cyclopropoxypyridine :

- Molecular Weight : Estimated ~183–190 g/mol (cyclopropoxy adds ~55 g/mol vs. ethoxy’s 45 g/mol).

- Melting Point : Likely lower than phenyl-substituted analogs (e.g., 268–287°C ) due to reduced crystallinity from the bulky cyclopropoxy group.

- Solubility: Higher lipophilicity than ethoxy derivatives, favoring solubility in nonpolar solvents.

Recommendations for 2-Chloro-4-cyclopropoxypyridine :

- Store in inert atmospheres, away from oxidizers.

Biologische Aktivität

2-Chloro-4-cyclopropoxypyridine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of Bruton's Tyrosine Kinase (Btk). This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and its implications in therapeutic applications.

The synthesis of 2-chloro-4-cyclopropoxypyridine typically involves the chlorination of pyridine derivatives followed by cyclopropyl substitution. The chemical structure can be represented as follows:

- Molecular Formula : C_8H_8ClN

- CAS Number : Not specified in the sources but can be found in chemical databases.

The compound exhibits a pyridine ring with a chlorine atom at the 2-position and a cyclopropoxy group at the 4-position, contributing to its unique biological properties.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Btk plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. Inhibitors of Btk, including 2-chloro-4-cyclopropoxypyridine, have been shown to modulate immune responses effectively. The compound's mechanism involves:

- Reduction of B-cell activation : This is particularly relevant in conditions like X-linked agammaglobulinemia (XLA), where B-cell development is disrupted.

- Potential in treating autoimmune diseases : By inhibiting Btk, the compound may reduce the production of autoantibodies and pro-inflammatory cytokines, which are hallmarks of autoimmune disorders .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives. While specific data on 2-chloro-4-cyclopropoxypyridine's anti-inflammatory activity is limited, related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance:

- Inhibition of COX-2 : Compounds structurally similar to 2-chloro-4-cyclopropoxypyridine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-chloro-4-cyclopropoxypyridine. Modifications to the pyridine ring or substituents can significantly alter its inhibitory potency against Btk and COX enzymes. Key findings include:

- Electron-donating groups : The presence of such groups on the pyridine ring enhances anti-inflammatory activity.

- Cyclopropyl substitution : This modification appears to stabilize the compound's binding affinity to target enzymes .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of similar compounds. For example:

-

Btk Inhibition in Preclinical Models :

- Inhibition assays demonstrated that compounds with similar structures effectively reduced B-cell activation markers in vitro.

- Animal models indicated a decrease in autoimmune symptoms following treatment with Btk inhibitors.

- Anti-inflammatory Bioassays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.